(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal
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Overview
Description
(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal is an organic compound that features a thiophene ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal typically involves the condensation of a thiophene derivative with an appropriate aldehyde. One possible route is the reaction of 3-methylthiophene with a suitable aldehyde under basic conditions to form the desired product. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 3-Methyl-2-(thiophen-3-ylmethylidene)butanoic acid.
Reduction: 3-Methyl-2-(thiophen-3-ylmethylidene)butanol.
Substitution: 2-Bromo-3-methylthiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties could be exploited in the design of conductive polymers or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-Methyl-2-(thiophen-2-ylmethylidene)butanal: Similar structure but with the thiophene ring in a different position.
(2E)-3-Methyl-2-(furan-3-ylmethylidene)butanal: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal is unique due to the specific positioning of the thiophene ring and the aldehyde group, which may confer distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(2E)-3-methyl-2-(thiophen-3-ylmethylidene)butanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-8H,1-2H3/b10-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAXERTYXZJTTP-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC1=CSC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C\C1=CSC=C1)/C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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